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Compound of Interest

Compound Name: Atopaxar

Cat. No.: B1666115

For Researchers, Scientists, and Drug Development Professionals

Atopaxar (E5555) is an investigational, orally active, and reversible antagonist of the protease-
activated receptor-1 (PAR-1), the primary receptor for thrombin on human platelets.[1][2][3] By
selectively inhibiting PAR-1, atopaxar interferes with thrombin-mediated platelet activation and
aggregation, a key process in the pathophysiology of atherothrombotic diseases such as acute
coronary syndrome (ACS) and coronary artery disease (CAD).[1][2][4] This technical guide
provides an in-depth overview of the pharmacokinetics, pharmacodynamics, and clinical
findings related to atopaxar.

Pharmacokinetics

Detailed pharmacokinetic parameters for atopaxar are not extensively reported in the provided
Phase Il clinical trial literature. However, key characteristics have been described.

Atopaxar exhibits a rapid onset of action, approximately 3.5 hours, and has a long half-life of
about 23 hours, supporting a once-daily oral dosing regimen. It is primarily metabolized in the
liver by the cytochrome P450 enzyme CYP3A4, and its main route of elimination is through the

feces.[5]

Table 1: Summary of Atopaxar Pharmacokinetic Properties
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Parameter Value/Description Source

Onset of Action ~3.5 hours

Half-life (t%2) ~23 hours [5]

Metabolism Hepatic, primarily via CYP3A4 [5]

Elimination Fecal

Administration Oral, once daily [5]
Pharmacodynamics

Mechanism of Action

Thrombin, a potent serine protease, is a critical mediator of platelet activation and blood
coagulation.[4] It exerts its effects on platelets primarily by cleaving the N-terminus of the PAR-
1 receptor. This cleavage exposes a new N-terminal sequence that acts as a "tethered ligand,"
binding to the receptor and initiating intracellular signaling.[4]

This signaling cascade involves the activation of heterotrimeric G proteins (Gaq, Gai/z, and
Ga12/13), which in turn stimulate downstream pathways leading to platelet shape change,
degranulation, and aggregation.[5][6] Atopaxar is a reversible antagonist that binds at or near
the tethered ligand binding site on PAR-1, thereby preventing its activation by thrombin.[1] This
selective inhibition of PAR-1 blocks thrombin-induced platelet aggregation without affecting
platelet aggregation stimulated by other agonists like ADP or collagen.[7]
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Caption: Atopaxar inhibits the thrombin-activated PAR-1 signaling pathway in platelets.
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Platelet Inhibition

Clinical studies have demonstrated that atopaxar achieves potent, dose-dependent, and
reversible inhibition of platelet aggregation.[8] In Phase Il trials, a 400 mg loading dose resulted
in over 80% inhibition of thrombin receptor-activating peptide (TRAP)-induced platelet
aggregation in 90-100% of subjects within 3 to 6 hours.[1] Maintenance doses sustained high
levels of platelet inhibition throughout the treatment period.[1][8]

Table 2: Pharmacodynamic Effects of Atopaxar on Platelet Aggregation

Study / Dose Parameter Result Source

ICso (vs. TRAP-
Preclinical induced aggregation, 31 nM [7]

human platelets)

ICso (vs. thrombin-
Preclinical induced aggregation, 64 nM [7]

human platelets)

Inhibition of Platelet
Aggregation (IPA) at ~74% [1]
1-3 hours

LANCELOT-ACS (400

mg loading dose)

LANCELOT-ACS (400  Subjects with >80%

_ 90-100% [1]
mg loading dose) IPA at 3-6 hours
LANCELOT-ACS
) Predose mean IPA (50
(Maintenance, Week 66.5% [1]
12) mg)
LANCELOT-ACS
) Predose mean IPA
(Maintenance, Week 71.5% [1]
(200 mg)
12)
LANCELOT-ACS
) Predose mean IPA
(Maintenance, Week 88.9% [1]
12) (200 mg)
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Key Clinical Trials and Experimental Protocols

The primary evaluation of atopaxar's safety and efficacy comes from a series of Phase Il trials,
collectively known as the LANCELOT studies.

LANCELOT-ACS Trial

o Objective: To evaluate the safety and tolerability of atopaxar in patients with non-ST-
elevation acute coronary syndrome (ACS).[1][9]

¢ Design: Arandomized, double-blind, placebo-controlled trial.[1][9] 603 subjects were
randomized within 72 hours of symptom onset to one of three atopaxar doses or a matching
placebo for 12 weeks.[1][10]

e Treatment Arms:

Placebo

o

[¢]

Atopaxar: 400 mg loading dose, then 50 mg daily

[¢]

Atopaxar: 400 mg loading dose, then 100 mg daily

[e]

Atopaxar: 400 mg loading dose, then 200 mg daily

e Primary Endpoint: Incidence of bleeding events, classified by Clopidogrel in Unstable Angina
to Prevent Recurrent Events (CURE) and Thrombolysis in Myocardial Infarction (TIMI)
criteria.[1]

e Secondary Endpoints: Incidence of major adverse cardiovascular events (MACE), defined as
a composite of cardiovascular death, myocardial infarction (MI), stroke, or recurrent
ischemia.[1]
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Caption: Experimental workflow for the LANCELOT-ACS Phase Il clinical trial.

LANCELOT-CAD Trial

» Objective: To assess the safety and tolerability of prolonged atopaxar therapy in subjects
with stable coronary artery disease (CAD).[3][8]

» Design: Arandomized, double-blind, placebo-controlled trial.[3][8] 720 subjects were
randomized to one of three atopaxar doses or a matching placebo for 24 weeks, with a 4-
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week follow-up.[3][8]

e Treatment Arms:
o Placebo
o Atopaxar: 50 mg daily
o Atopaxar: 100 mg daily
o Atopaxar: 200 mg daily
e Primary Endpoint: Bleeding events (CURE and TIMI criteria).[3][8]

e Secondary Endpoints: Platelet aggregation and MACE.[3]

J-LANCELOT Trials

o Objective: To assess the safety and efficacy of atopaxar in Japanese patients with ACS or
high-risk CAD.[11]

e Design: Two multicenter, randomized, double-blind, placebo-controlled studies.[11] The ACS
study (n=241) had a 12-week duration, while the high-risk CAD study (n=263) lasted 24
weeks.[11]

e Treatment Arms: Similar to the main LANCELOT trials (Placebo, 50 mg, 100 mg, 200 mg
daily). The ACS study included a 400 mg loading dose.[5]

Experimental Protocol: Platelet Function Testing

Platelet aggregation was a key pharmacodynamic endpoint in these trials. The typical
methodology is as follows:

o Sample Collection: Whole blood samples are collected from subjects at baseline and at
specified time points post-dose into tubes containing an anticoagulant (e.g., sodium citrate).

» Platelet-Rich Plasma (PRP) Preparation: Samples are centrifuged at a low speed to
separate the platelet-rich plasma from red and white blood cells.
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 Light Transmittance Aggregometry (LTA):
o LTAis performed using a specialized aggregometer.
o A baseline light transmittance through the PRP sample is established.

o A platelet agonist, such as TRAP (e.g., 15 uM), is added to the PRP to induce
aggregation.[1][5]

o As platelets aggregate, the plasma becomes clearer, allowing more light to pass through.
The change in light transmittance is recorded over time.

o Data Analysis: The maximum platelet aggregation is measured, and the percentage of
inhibition of platelet aggregation (IPA) is calculated relative to the baseline (pre-drug)
measurement.
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Caption: Experimental workflow for assessing platelet aggregation via LTA.
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Clinical Efficacy and Safety Summary

Across the Phase Il trials, atopaxar demonstrated consistent pharmacodynamic effects but did
not show a statistically significant reduction in ischemic events, for which the studies were not
powered.[1][8]

Table 3: Summary of Clinical Outcomes in LANCELOT Trials

LANCELOT-ACS LANCELOT-CAD
Outcome (Atopaxar vs. (Atopaxar vs. Source
Placebo) Placebo)
Efficacy
CV Death, MI, or 3.25% vs. 5.63% Numerically lower in (El]
Stroke (p=0.20) atopaxar groups
CV Death, MI, Stroke,  8.03% vs. 7.75% (11[9]
or Recurrent Ischemia  (p=0.93)
Significant 33%
Holter-detected o )
) relative risk reduction - [1]197[12]
Ischemia (at 48h)
(p=0.02)
Safety
] ] No significant
CURE Major Bleeding  1.8% vs. 0% (p=0.12) ] [11[81I9]
difference
. 3.9% vs. 0.6%
CURE Any Bleeding - [8]
(p=0.03)
. 10.3% vs. 6.8%
TIMI Any Bleeding - [8]
(p=0.17)
] ) Transient, dose- )
Liver Transaminase _ Transient, dose-
) dependent increase ) [1][81112]
Elevation o dependent increase
with higher doses
Dose-dependent
) ) S Dose-dependent
QTc Prolongation increase with higher ) [1181112]
increase
doses
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A key safety finding was a dose-dependent trend towards increased minor bleeding with
atopaxar, although rates of major bleeding were not significantly elevated compared to
placebo.[1][8] Additionally, higher doses (100 mg and 200 mg) were associated with transient
elevations in liver transaminases and modest QTc interval prolongation, though without
apparent clinical complications.[3][8] These safety signals ultimately led to the discontinuation
of atopaxar's development, and it did not advance to Phase Il trials.[12]

Drug Interactions

Atopaxar is primarily metabolized by CYP3A4, indicating a potential for drug-drug interactions
with strong inhibitors or inducers of this enzyme. In the LANCELOT trials, atopaxar was
administered concomitantly with standard antiplatelet therapy, including aspirin and P2Y12
inhibitors like clopidogrel.[2][10] While the studies evaluated the combined safety profile,
specific pharmacokinetic interaction studies are not detailed in these results.

Conclusion

Atopaxar is a potent, reversible, and selective PAR-1 antagonist with a predictable
pharmacokinetic and pharmacodynamic profile. It achieves rapid and sustained inhibition of
thrombin-induced platelet aggregation. Phase Il clinical trials demonstrated this potent
antiplatelet effect and suggested potential for reducing ischemic events. However, the trials
also identified dose-limiting safety concerns, including an increased risk of minor bleeding, liver
enzyme elevations, and QTc prolongation at higher doses, which ultimately halted its clinical
development. The data from the atopaxar program nonetheless provide valuable insights into
the therapeutic potential and challenges of PAR-1 antagonism in the management of
atherothrombotic diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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